molecular formula C11H15NO3 B1457734 N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide CAS No. 592478-96-1

N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide

Cat. No. B1457734
M. Wt: 209.24 g/mol
InChI Key: XEOSZGOHYKLFBM-UHFFFAOYSA-N
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Description

“N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide” is a reagent used in the grafting of ADMET-derived polymers . It has a molecular weight of 209.24 and a molecular formula of C11H15NO3 . The IUPAC name for this compound is N-[2-(2,2-dimethoxyethyl)phenyl]formamide .


Molecular Structure Analysis

The molecular structure of “N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide” can be represented by the InChI code: 1S/C11H15NO3/c1-14-11(15-2)7-9-5-3-4-6-10(9)12-8-13/h3-6,8,11H,7H2,1-2H3, (H,12,13) . The compound has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 .


Physical And Chemical Properties Analysis

“N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide” is a light yellow liquid . It has a topological polar surface area of 47.6Ų and a XLogP3 of 1.2 . The compound is stored at a temperature of 0-5°C .

Future Directions

While specific future directions for “N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide” are not available, the field of synthetic phenethylamines is rapidly evolving. There is a great need for updated comprehensive analytical methods, particularly when analyzing biological matrices, for the search of newly emerging designer drugs .

properties

IUPAC Name

N-[2-(2,2-dimethoxyethyl)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-11(15-2)7-9-5-3-4-6-10(9)12-8-13/h3-6,8,11H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOSZGOHYKLFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=CC=C1NC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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